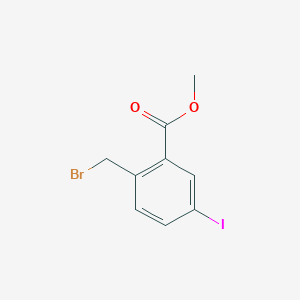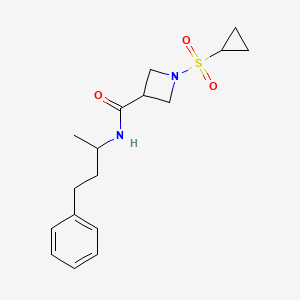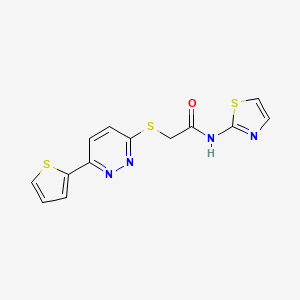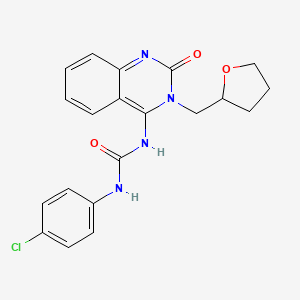
N1-(2-(1H-吲哚-3-基)乙基)-N2-(2-甲氧基苄基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that combines the structural features of indole and benzyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the benzyl group can enhance the compound’s biological activity and stability.
科学研究应用
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the indole moiety.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various biological targets.
Industrial Applications: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
Target of Action
The compound N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as N-[2-(1H-INDOL-3-YL)ETHYL]-N’-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE, is a derivative of tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body, with 5-Hydroxytryptamine or serotonin being one of the most important signaling hormones . Naproxen, on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that competitively inhibits both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . The compound’s interaction with its targets leads to the inhibition of the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins and thromboxanes . These molecules are involved in various physiological responses, including inflammation, pain, and fever. By inhibiting the COX enzymes, the compound reduces the production of these molecules, leading to its analgesic and anti-inflammatory effects .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine . Tryptamine, on the other hand, is a naturally occurring compound in the body and is a metabolite of tryptophan .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its analgesic and anti-inflammatory effects due to the inhibition of COX enzymes . This leads to a reduction in the production of prostaglandins and thromboxanes, which are involved in inflammation and pain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction between tryptamine and 2-methoxybenzylamine with oxalyl chloride as the coupling agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:
Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with tryptamine to form the corresponding oxalyl chloride intermediate.
Coupling reaction: The oxalyl chloride intermediate is then reacted with 2-methoxybenzylamine to form the final product, N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise control of temperature and reaction time, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form the corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzyl derivatives.
相似化合物的比较
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole moiety and a methoxy-substituted aromatic ring, but with a different substitution pattern.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with a different aromatic substitution, showing varied biological activities.
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific combination of the indole and methoxybenzyl groups, which may confer distinct biological properties and potential therapeutic applications. The presence of the oxalamide group also adds to its uniqueness, potentially affecting its pharmacokinetic and pharmacodynamic profiles.
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-15(18)13-23-20(25)19(24)21-11-10-14-12-22-17-8-4-3-7-16(14)17/h2-9,12,22H,10-11,13H2,1H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVYEYVVOJSJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2436563.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)
![3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2436566.png)

![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)
![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)


![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)
![3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2436576.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)
![Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2436580.png)

